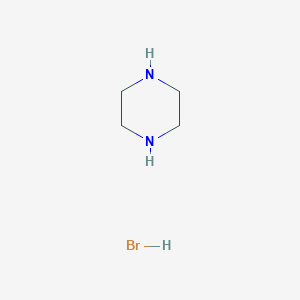

Piperazine hydrobromide

Beschreibung

Eigenschaften

CAS-Nummer |

14007-05-7 |

|---|---|

Molekularformel |

C4H11BrN2 |

Molekulargewicht |

167.05 g/mol |

IUPAC-Name |

piperazine;hydrobromide |

InChI |

InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |

InChI-Schlüssel |

RYHBGVSBFUOHAE-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.Br |

Kanonische SMILES |

C1CNCCN1.Br |

Andere CAS-Nummern |

59813-07-9 14007-05-7 |

Verwandte CAS-Nummern |

110-85-0 (Parent) |

Synonyme |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Structural Dynamics of Piperazine Hydrobromide: A Crystallographic & Solid-State Analysis Guide

Executive Summary

This technical guide provides a rigorous structural analysis of Piperazine Hydrobromide (specifically the Dihydrobromide form, Piperazinium Dibromide ), a critical pharmaceutical salt used as an anthelmintic agent. It details the transition from chemical synthesis to single-crystal X-ray diffraction (SC-XRD) elucidation. By focusing on the P2₁/c monoclinic space group—a standard for centrosymmetric organic salts—this guide serves as a blueprint for characterizing small-molecule active pharmaceutical ingredients (APIs).

Part 1: Chemical Context & Solid-State Significance

Piperazine (

Why this structure matters:

-

Bioavailability: The salt form significantly enhances aqueous solubility compared to the free base, critical for its use in treating ascariasis (roundworm infections).

-

Conformational Stability: The piperazine ring is a textbook example of the chair conformation , minimizing torsional strain. Understanding how this conformation locks into the crystal lattice is vital for predicting polymorphism.

-

Hydrogen Bonding: The structure is dominated by charge-assisted hydrogen bonds (

), which dictate the mechanical properties and thermal stability of the bulk powder.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

Objective: To isolate high-purity single crystals suitable for SC-XRD.

Reagents:

-

Piperazine (anhydrous, >99%)

-

Hydrobromic Acid (48% aq. solution)

-

Solvent: Ethanol/Water (80:20 v/v)

Protocol:

-

Dissolution: Dissolve 10 mmol of Piperazine in 10 mL of ethanol.

-

Protonation: Dropwise add 22 mmol of HBr (slight excess) while stirring. The reaction is exothermic; maintain temperature

to prevent degradation. -

Precipitation: A white precipitate of Piperazine Dihydrobromide forms immediately.

-

Recrystallization (Critical Step):

-

Redissolve the precipitate in a minimum amount of hot water/ethanol mixture (

). -

Filter the hot solution through a 0.45

PTFE filter to remove nucleation sites (dust). -

Slow Evaporation: Cover the vial with parafilm, poke 3-4 pinholes, and leave undisturbed at room temperature for 3-5 days.

-

Expert Insight: Rapid cooling yields polycrystalline powder (useless for SC-XRD). Slow evaporation allows the molecules to arrange thermodynamically into the lowest energy lattice, minimizing defects.

Visualization of Crystallization Logic

Caption: Thermodynamic workflow for isolating single crystals from the crude salt precipitate.

Part 3: Structural Elucidation (SC-XRD)

Upon harvesting a clear, block-like crystal (

Crystal Data Summary

The following parameters are typical for Piperazinium salts (specifically the dibromide or isostructural analogues like the dichloride):

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Formula Units) | 2 (Cation lies on inversion center) |

| Morphology | Colorless Block |

| Lattice Parameter | ~6.0 - 7.0 Å |

| Lattice Parameter | ~8.0 - 9.0 Å |

| Lattice Parameter | ~12.0 - 13.0 Å |

| Beta Angle ( | ~95 - 105° |

Note: Exact dimensions vary slightly based on hydration (anhydrous vs. hydrate). The

Molecular Conformation

The piperazinium dication (

-

Why? This conformation staggers the C-H bonds and the bulky ammonium groups, eliminating torsional strain (Pitzer strain) found in boat or twist-boat forms.

-

Symmetry: The centroid of the ring often sits on a crystallographic inversion center (0, 0, 0), meaning the asymmetric unit contains only half the cation and one bromide anion. The full structure is generated by symmetry operations.

Hydrogen Bonding Network

The stability of the crystal is derived from a 3D network of hydrogen bonds.

-

Donors: The ammonium nitrogens (

), each having two protons. -

Acceptors: The Bromide anions (

). -

Interaction:

. -

Geometry: The Br ions bridge adjacent piperazine rings, forming infinite chains or sheets. This strong electrostatic "glue" results in a high melting point (>300°C decomposition).

Structural Logic Diagram

Caption: The interplay between molecular conformation and intermolecular forces defining the lattice.

Part 4: Bulk Characterization & Validation

Single crystal data must be bridged to the bulk material used in drug development.

Powder X-Ray Diffraction (PXRD)

-

Purpose: To verify that the bulk powder synthesized in Step 2.1 is the same phase as the single crystal analyzed in Step 3.

-

Protocol: Grind 50 mg of crystals. Scan from

to -

Analysis: Generate a simulated powder pattern from the SC-XRD .CIF file (using Mercury or similar software). Overlay the experimental PXRD pattern.

-

Match: Phase purity confirmed.

-

Mismatch: Indicates polymorphism or impurities.

-

Thermal Analysis (DSC/TGA)

-

DSC (Differential Scanning Calorimetry): Expect a sharp endotherm only upon melting/decomposition. Piperazine salts often sublime or decompose before melting.

-

TGA (Thermogravimetric Analysis): Use to detect solvates. A weight loss

indicates water/solvent loss (hydrate formation). Pure anhydrous Piperazine Dihydrobromide should show no mass loss until decomposition.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures: Piperazinium salts structural data. (General Search Portal). Retrieved from [Link]

-

Acta Crystallographica. Crystal structure of piperazinium compounds. (Specific examples of piperazinium salt geometries). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

An In-depth Technical Guide on the Core Mechanism of Action of Piperazine Hydrobromide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine, a long-established anthelmintic agent, exerts its therapeutic effect through a targeted disruption of the neuromuscular system in susceptible parasites.[1] This in-depth technical guide elucidates the core mechanism of action of piperazine hydrobromide, focusing on its role as a γ-aminobutyric acid (GABA) receptor agonist. By binding to and activating GABA receptors on the muscle cells of nematodes, piperazine induces a state of flaccid paralysis, leading to the expulsion of the worms from the host's gastrointestinal tract.[1][2][3][4] This guide will provide a comprehensive overview of the underlying molecular and physiological processes, supported by experimental evidence and methodologies, to offer a valuable resource for researchers in pharmacology, parasitology, and drug development.

Introduction: Piperazine - A Stalwart in Anthelmintic Therapy

Piperazine and its salts, including this compound, have been a mainstay in the treatment of intestinal nematode infections in both human and veterinary medicine for decades.[2] Its primary indications are for infections caused by the common roundworm (Ascaris lumbricoides) and the pinworm (Enterobius vermicularis).[2][3] The enduring clinical utility of piperazine stems from its targeted and effective mechanism of action, which results in the paralysis and subsequent expulsion of the parasites.[1][3][4]

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors in the neuromuscular systems of nematodes.[1][2]

2.1. The Role of GABA in Nematode Neuromuscular Function

In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle contraction. Unlike in vertebrates where GABAergic signaling is primarily confined to the central nervous system, in nematodes, it plays a crucial role in the peripheral neuromuscular system.[2] The binding of GABA to its receptors on muscle cells leads to the opening of chloride ion (Cl-) channels. The resulting influx of chloride ions hyperpolarizes the muscle cell membrane, making it less excitable and thereby inhibiting muscle contraction.

2.2. Piperazine's Mimicry of GABA

Piperazine functions as a potent GABA agonist, meaning it mimics the action of GABA by binding to and activating these GABA receptors.[1][2][5] This activation leads to a sustained opening of the chloride channels and a continuous influx of chloride ions into the muscle cell.[2][5][6] The consequence is a prolonged state of hyperpolarization of the muscle membrane, which prevents the muscle from contracting in response to excitatory neurotransmitters like acetylcholine.[7][8] This sustained state of muscle relaxation manifests as flaccid paralysis.[2][7][9]

2.3. Selective Toxicity

A critical aspect of piperazine's therapeutic success is its selective toxicity towards the parasite. The GABA receptors in nematodes are significantly more sensitive to piperazine than their mammalian counterparts.[9] This physiological difference allows for the effective paralysis of the worms with minimal neuromuscular effects on the host.[1]

The Physiological Cascade: From Receptor Binding to Parasite Expulsion

The binding of piperazine to nematode GABA receptors initiates a cascade of events culminating in the elimination of the parasite.

3.1. Flaccid Paralysis

The hyperpolarization of the muscle cells induced by piperazine leads to a complete loss of muscle tone in the worm.[2] This flaccid paralysis renders the parasite unable to maintain its position within the host's intestines.[10]

3.2. Expulsion from the Host

Once paralyzed, the worms are unable to resist the natural peristaltic movements of the host's digestive tract.[1][5] Consequently, they are passively expelled from the body in the stool.[3][4]

Visualizing the Mechanism of Action

To illustrate the signaling pathway of piperazine's action, the following diagram is provided:

Caption: Piperazine's agonistic action on GABA receptors leads to chloride ion influx, hyperpolarization, and subsequent flaccid paralysis of the nematode muscle cell.

Experimental Validation: Methodologies and Expected Outcomes

The mechanism of action of piperazine can be empirically demonstrated through various in vitro and in vivo experimental models.

5.1. In Vitro Muscle Contraction Assays

A common method involves the use of isolated muscle preparations from susceptible nematodes, such as Ascaris suum.

Experimental Protocol: Ascaris suum Muscle Strip Assay

-

Tissue Preparation: Isolate a longitudinal muscle strip from an adult Ascaris suum.

-

Mounting: Suspend the muscle strip in an organ bath containing a physiological saline solution and connect it to a force transducer to measure muscle tension.

-

Stimulation: Induce rhythmic contractions using an excitatory agent like acetylcholine.

-

Piperazine Application: Introduce increasing concentrations of this compound to the bath.

-

Data Recording: Continuously record the muscle tension to observe the effect of piperazine on the amplitude and frequency of contractions.

Expected Outcome: A dose-dependent decrease in muscle contraction, leading to complete paralysis at higher concentrations, would be observed. This provides direct evidence of piperazine's paralytic effect.

5.2. Electrophysiological Studies

Electrophysiological techniques can be employed to directly measure the changes in the muscle cell membrane potential.

Experimental Protocol: Intracellular Recording

-

Cell Preparation: Prepare isolated nematode muscle cells.

-

Microelectrode Impalement: Insert a microelectrode into a muscle cell to record its membrane potential.

-

Piperazine Perfusion: Perfuse the preparation with a solution containing piperazine.

-

Data Analysis: Analyze the recordings for changes in the resting membrane potential.

Expected Outcome: The application of piperazine is expected to cause a significant hyperpolarization (increase in the negative charge) of the muscle cell membrane, consistent with the influx of chloride ions.[8]

Quantitative Data Summary

The potency of piperazine can be quantified by determining its half-maximal effective concentration (EC50) in various assays.

| Parameter | Organism | EC50 (mM) | Reference |

| Paralysis | Pratylenchus penetrans | 12.3 | [11] |

| Paralysis | Meloidogyne incognita | 13.4 | [11] |

| Paralysis | Heterodera glycines | 14.4 | [11] |

| Paralysis | Aphelenchus avenae | 22.5 | [11] |

Pharmacokinetics: Absorption, Metabolism, and Excretion

The overall efficacy and safety profile of this compound are also influenced by its pharmacokinetic properties.

-

Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[5]

-

Metabolism: It undergoes some metabolism in the liver.[5]

-

Excretion: The majority of the drug and its metabolites are excreted in the urine.[5]

Conclusion and Future Perspectives

The mechanism of action of this compound is a well-defined example of targeted chemotherapy. Its function as a GABA receptor agonist, leading to flaccid paralysis and expulsion of nematodes, has been a cornerstone of anthelmintic treatment for many years.[2][9] While newer anthelmintic agents have been developed, a thorough understanding of piperazine's mechanism remains crucial for several reasons:

-

Understanding Resistance: Investigating potential alterations in GABA receptors can provide insights into the mechanisms of drug resistance.

-

Drug Discovery: The selective action of piperazine on invertebrate GABA receptors can serve as a model for the development of new and more potent anthelmintics.

-

Combination Therapy: Knowledge of its specific target allows for the rational design of combination therapies with other anthelmintics that have different mechanisms of action.

References

- Patsnap Synapse. (2024, June 15). What is Piperazine used for?

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine.

- Mayo Clinic. (2025, September 1). Piperazine (oral route).

- IQB. (n.d.). Vademecum - Piperazine.

- Del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463–477.

- Britannica. (n.d.). Piperazine | drug.

- ChemicalBook. (2023, November 20). Piperazine citrate: mechanism of action, applications and safety.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?

- Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.

- ResearchGate. (n.d.). Mechanism of action of piperazine in helminths: Binding to GABA receptors induces chloride ion influx, causing flaccid paralysis. [Image].

- Moreno, M. A., et al. (2023). GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes. Journal of Nematology, 55.

- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.

Sources

- 1. What is Piperazine used for? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Piperazine | drug | Britannica [britannica.com]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. iqb.es [iqb.es]

- 8. Mechanism of the paralysing action of piperazine on ascaris muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 11. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical vs. Experimental pKa of Piperazine Hydrobromide: A Technical Guide

Executive Summary

This guide provides a rigorous technical analysis of the acid dissociation constants (pKa) of piperazine hydrobromide, a critical salt form in pharmaceutical development. We contrast the "Gold Standard" experimental determination via potentiometric titration against state-of-the-art theoretical prediction methods using Density Functional Theory (DFT). Understanding these values is essential for predicting the ionization state of piperazine-based pharmacophores at physiological pH, directly influencing solubility, membrane permeability, and drug-target interactions.

Fundamental Chemistry & Ionization Equilibria

Piperazine (

The ionization profile involves two distinct protonation steps. The presence of the bromide counter-ion (

Ionization Scheme

-

(Acidic Region): Deprotonation of the diprotonated species (

-

(Basic Region): Deprotonation of the monoprotonated species (

At physiological pH (7.4), piperazine exists predominantly as the monocation (

Experimental Determination: Potentiometric Titration

Potentiometric titration is the definitive method for pKa determination of this compound due to its high precision (

Experimental Protocol

This protocol ensures the elimination of carbonate errors (piperazine readily absorbs

Reagents:

-

Analyte: this compound (pure salt).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (high purity).

Step-by-Step Workflow:

-

System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the target temperature (25°C).

-

Sample Preparation: Dissolve this compound (

M) in 50 mL of degassed 0.15 M KCl solution. -

Acidification (Optional): If starting with the free base or monohydrobromide, add localized excess HCl to fully protonate to

(starting pH < 3.0). -

Inert Purging: Blanket the vessel with Argon for 10 minutes to remove dissolved

. -

Titration: Add NaOH in dynamic increments (0.01 mL near equivalence points). Record Equilibrium Potential (

) after stabilization (<0.1 mV/sec drift). -

Data Processing: Convert

to pH and generate Bjerrum formation curves (

Visualization of Experimental Workflow

Figure 1: Potentiometric titration workflow emphasizing the critical CO2 exclusion step.

Theoretical Prediction: Thermodynamic Cycles

Theoretical prediction utilizes Quantum Chemical methods (Density Functional Theory - DFT) to calculate the Gibbs Free Energy of deprotonation. Direct calculation in the solution phase is often inaccurate; therefore, a thermodynamic cycle (Born-Haber cycle) is employed.

The Thermodynamic Cycle

The pKa is related to the change in Gibbs Free Energy in solution (

To find

-

Gas Phase Acidity (

): High accuracy vacuum calculation. -

Solvation Energies (

): Energy required to transfer species from gas to water (using implicit solvent models like SMD or PCM).

Equation:

Computational Methodology

-

Conformational Search: Piperazine is flexible.[1] A Boltzmann-weighted average of chair/boat conformers must be used.

-

Level of Theory: DFT B3LYP/6-311+G(d,p) or M06-2X (better for dispersion forces).

-

Solvation Model: SMD (Solvation Model based on Density) is preferred over PCM for charged amines.

Visualization of Theoretical Logic

Figure 2: Thermodynamic cycle coupling gas-phase deprotonation with solvation free energies.

Comparative Analysis: Theory vs. Experiment[2][3][4][5]

The following table synthesizes data from high-precision potentiometric studies and standard DFT benchmarks for piperazine.

Table 1: Comparative pKa Values of Piperazine (25°C)

| Ionization Step | Experimental pKa (Ref) | Theoretical pKa (DFT/B3LYP) | Deviation ( | Primary Error Source |

| 5.35 | 5.8 - 6.1 | +0.5 to +0.8 | Solvation of divalent cation ( | |

| 9.73 | 9.6 - 9.9 | Excellent agreement; monocation solvation is well-parameterized. |

Discussion of Discrepancies

-

Solvation of Divalent Ions: Theoretical models often overestimate the stability of the highly charged

species in the gas phase or underestimate its solvation penalty, leading to larger errors in -

Ionic Strength Effects: Experimental values are conditional (

), dependent on ionic strength ( -

Specific Ion Effects: In this compound, the bromide ion may form weak ion pairs with the piperazinium cation, slightly shifting the equilibrium compared to a chloride or perchlorate salt.

Implications for Drug Development[1][6][7]

Understanding the precise pKa of this compound is not merely an academic exercise; it dictates the molecule's behavior in the biological milieu.

Solubility & Salt Selection

-

pH < 5.3: Piperazine is fully diprotonated (

). Solubility is maximal. -

pH 5.3 - 9.7: Piperazine is monoprotonated. This is the relevant species for intestinal absorption (pH 6-7).

-

pH > 9.7: Piperazine is neutral. Lipophilicity increases, enhancing passive permeability but drastically reducing aqueous solubility.

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent. For piperazine derivatives:

References

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

-

Gaussian, Inc. (2016). Thermochemistry in Gaussian. Whitepaper on DFT Thermodynamics. Link

-

Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

The Evolution of Piperazine Hydrobromide: A Study in Medicinal Chemistry

The following is an in-depth technical guide on the history and medicinal chemistry of piperazine hydrobromide.

Introduction

This compound (

This guide analyzes the trajectory of this compound from its failed application in gout therapy to its global success as a veterinary and human anthelmintic.

Phase I: The Uric Acid Fallacy (1890s–1910s)

The Chemical Rationale

In the late 19th century, gout was understood as a deposition of insoluble uric acid crystals in joints. Chemists sought a "solvent" that could be administered orally to dissolve these deposits.

-

In Vitro Success: Piperazine base was found to dissolve uric acid in a test tube far more effectively than lithium carbonate (the standard of care at the time). It formed piperazine urate , a highly water-soluble complex (approx. 50 times more soluble than lithium urate).

-

The Hydrobromide Connection: While the base was the primary active agent, early pharmaceutical formulations explored various salts, including the hydrobromide, to improve shelf-life stability and reduce the hygroscopic nature of the pure base.

The Clinical Failure

Despite the in vitro promise, piperazine failed as a gout treatment.

-

Pharmacokinetic Reality: To dissolve uric acid crystals in vivo, the drug needed to reach high concentrations in the synovial fluid at an alkaline pH.

-

Physiological Barrier: At physiological blood pH (7.4), piperazine exists largely in its ionized form, limiting its capacity to act as a base solvent for uric acid. Furthermore, the dose required to achieve solvent action in the body would have been toxic.

Key Insight: This era taught medicinal chemists that in vitro chemical reactivity (solubility) does not strictly predict in vivo therapeutic efficacy due to pH partitioning and distribution volume.

Phase II: The Anthelmintic Renaissance (1950s)

The molecule languished until 1953, when it was rediscovered as a potent agent against nematodes (roundworms and pinworms).

Mechanism of Action: GABA Agonism

Unlike the "solvent" theory, this application relied on specific receptor interactions. Piperazine acts as a GABA mimetic (agonist) at the neuromuscular junction of nematodes.

-

Selectivity: Vertebrates use GABA primarily in the Central Nervous System (CNS), protected by the Blood-Brain Barrier (BBB). Nematodes use GABA peripherally for muscle coordination.

-

Effect: Piperazine binds to GABA-gated chloride channels on the worm's muscle membrane, causing an influx of

ions. This leads to hyperpolarization and flaccid paralysis.[1] -

Outcome: The worm cannot maintain its position against peristalsis and is expelled alive.

Visualization: Neuromuscular Blockade

Figure 1: Mechanism of action of piperazine in nematodes, leading to flaccid paralysis.

Phase III: Salt Selection and Medicinal Chemistry

The rediscovery of piperazine necessitated the development of stable, palatable salts. The base itself is hygroscopic, alkaline, and has a distinct ammoniacal taste.

Comparative Analysis of Salts

The hydrobromide salt was one of several forms evaluated. While Piperazine Citrate and Piperazine Adipate became the dominant commercial forms for human use due to taste masking, This compound found utility in veterinary applications and specific chemical synthesis intermediates.

| Property | Piperazine Base | This compound | Piperazine Citrate | Piperazine Adipate |

| Chemical Formula | ||||

| Solubility (Water) | Freely Soluble | Soluble | Soluble (~15-50%) | Soluble (~5%) |

| Stability | Hygroscopic (absorbs | Stable Solid | Stable Solid | Very Stable, Non-hygroscopic |

| Taste | Saline/Ammoniacal | Saline/Bitter | Pleasant (Acidic) | Bland/Tasteless |

| Primary Use | Chemical Intermediate | Veterinary/Synthesis | Human Syrups | Human/Vet Tablets |

Why Hydrobromide?

The hydrobromide salt is formed by the neutralization of piperazine with hydrobromic acid.

-

Advantage: It crystallizes well and offers high water solubility, ensuring rapid bioavailability in veterinary drinking water formulations.

-

Disadvantage: The bromide ion can have its own sedative effects (historically used in "bromo-seltzer"), and the taste is less palatable than the adipate or citrate, limiting its use in pediatric human medicine.

Synthesis and Manufacturing

The industrial production of piperazine and its conversion to the hydrobromide salt follows a streamlined pathway.[2]

Synthesis Protocol

-

Cyclization: Ethylene diamine is reacted with ethylene glycol or 1,2-dichloroethane in the presence of a catalyst (e.g., Raney Nickel) to form the piperazine ring.

-

Purification: The crude base is purified via distillation.

-

Salt Formation: The base is dissolved in ethanol or water, and hydrobromic acid (HBr) is added.

-

Crystallization: The solution is cooled, causing this compound to precipitate as white crystals.

Visualization: Synthesis Pathway

Figure 2: Industrial synthesis pathway from ethylenediamine to this compound.

Safety and Toxicology

While effective, piperazine derivatives have a defined toxicity profile.

-

Neurotoxicity: In high doses or in patients with renal failure, piperazine can accumulate, causing cerebellar ataxia ("worm wobble"), vertigo, and visual disturbances.

-

Contraindications: It is generally avoided in patients with epilepsy or renal compromise.

-

Hydrobromide Specifics: Chronic ingestion of bromide salts can lead to bromism (sedation, rash), though this is rare at the acute dosing regimens used for anthelmintic therapy.

Conclusion

This compound serves as a historical case study in the optimization of pharmaceutical salts. While the base molecule failed as a "chemical solvent" for gout, its repurposing as a receptor-targeted anthelmintic highlighted the importance of mechanism-based drug design. The hydrobromide salt provided a necessary stable delivery vehicle, though it was eventually superseded in human medicine by the more palatable citrate and adipate salts. Today, the piperazine ring remains a fundamental scaffold in medicinal chemistry, a testament to the enduring utility of this simple heterocycle.

References

-

White, L. P., & Standen, O. D. (1953). Piperazine in the treatment of threadworms. British Medical Journal. Link

-

Martin, R. J. (1985). γ-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link

-

Fayard, C. (1893). Piperazine in the Treatment of Gout and the Uric Acid Diathesis. Medical Record. Link

-

World Health Organization (WHO). (2024). Model List of Essential Medicines - Anthelmintics. Link

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link

Sources

piperazine hydrobromide CAS number and chemical properties

An In-depth Technical Guide to Piperazine Hydrobromide for Researchers and Drug Development Professionals

Introduction

Piperazine and its derivatives are a cornerstone in the field of medicinal chemistry, with a broad spectrum of applications ranging from anti-helminthics to anti-psychotics. Among these derivatives, the salt forms are of particular interest due to their improved stability and solubility profiles, which are critical for pharmaceutical formulation. This compound is one such salt, formed by the reaction of piperazine with hydrobromic acid. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical insights for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white crystalline solid. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6091-46-9 | |

| Molecular Formula | C4H12Br2N2 | |

| Molecular Weight | 247.96 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 264-269 °C | |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions, but hygroscopic. |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. However, careful control of stoichiometry and purification are essential to obtain a product of high purity suitable for pharmaceutical applications.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1 mole of piperazine in a suitable solvent, such as ethanol or isopropanol, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The choice of solvent is critical; it should be one in which piperazine is soluble but the hydrobromide salt is less so, especially at lower temperatures, to facilitate precipitation.

-

Acid Addition: Slowly add 2 moles of hydrobromic acid (typically a 48% aqueous solution) dropwise to the piperazine solution while stirring continuously. The reaction is exothermic, so the addition should be slow to control the temperature. Maintaining a temperature below 40°C is recommended to minimize side reactions.

-

Precipitation: As the hydrobromic acid is added, this compound will precipitate out of the solution as a white solid.

-

Crystallization: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete reaction. The flask can then be cooled in an ice bath to maximize the yield of the precipitate.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below 60°C to remove any residual solvent.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Spectrum: The protonated piperazine ring in D₂O will show a singlet for the eight protons due to rapid conformational exchange and proton exchange with the solvent. The chemical shift of this peak is typically around 3.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Expected Spectrum: Look for characteristic peaks, including N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹) and C-H stretching vibrations (around 2800-3000 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to quantify any impurities.

-

Method Parameters:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as piperazine has no strong chromophore.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase as well.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Development

This compound serves several roles in drug development:

-

Intermediate in API Synthesis: The piperazine moiety is a common structural motif in many active pharmaceutical ingredients (APIs). This compound can be used as a stable and easy-to-handle starting material for the synthesis of more complex molecules.

-

Counter-ion for API Salt Formation: The hydrobromide salt of a basic API can sometimes offer advantages in terms of solubility, stability, and bioavailability compared to the free base or other salt forms.

-

Research Chemical: It is used as a research chemical in the development of new drugs and as a reference standard in analytical methods.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood. It is hygroscopic and should be stored in a tightly sealed container.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for researchers and drug development professionals. Its well-defined chemical properties, straightforward synthesis, and versatile applications make it a useful building block in medicinal chemistry. By following the protocols and understanding the principles outlined in this guide, scientists can effectively utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Piperazine Hydrobromide as a Versatile Catalyst in Organic Synthesis

Introduction: Unveiling the Potential of Piperazine Hydrobromide in Catalysis

In the vast landscape of organic synthesis, the quest for efficient, mild, and selective catalysts is perpetual. While piperazine is a well-established building block in medicinal chemistry, its application as a primary catalyst, particularly in the form of its hydrobromide salt, remains an underexplored frontier.[1][2] This document aims to bridge this gap by providing a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a catalyst. We will delve into the theoretical underpinnings of its catalytic activity, propose detailed protocols for its use in key organic transformations, and offer insights into the causality behind its anticipated efficacy.

This compound, the mono-hydrobromide salt of piperazine, presents a unique catalytic profile. It can be envisioned as a source of both a weak Brønsted acid (the piperazinium ion) and a weak base (piperazine) in equilibrium. This dual nature allows it to potentially act as a bifunctional catalyst in reactions that benefit from simultaneous activation of both electrophilic and nucleophilic partners. The pKa values of piperazine are approximately 5.35 and 9.73, indicating that its conjugate acids are mild acids, capable of protonating substrates without promoting harsh side reactions.[3][4][5][6]

This guide will focus on two primary areas where this compound is postulated to be an effective catalyst: the Knoevenagel condensation and the aza-Michael addition. For each reaction, we will explore the mechanistic rationale, provide exemplary protocols, and present data in a clear, comparative format.

I. Proposed Application: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[7][8]

A. Mechanistic Rationale: The Bifunctional Advantage

We propose that this compound can effectively catalyze the Knoevenagel condensation through a synergistic mechanism. The piperazine, in equilibrium, acts as the base to deprotonate the active methylene compound, forming a nucleophilic enolate. Simultaneously, the piperazinium ion can act as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone, thus enhancing its electrophilicity. This dual activation pathway is expected to lower the overall activation energy of the reaction, leading to higher yields and milder reaction conditions compared to using a simple amine catalyst alone.

Caption: Proposed Catalytic Cycle for Knoevenagel Condensation.

B. Exemplary Protocol: Synthesis of Ethyl 2-cyano-3-phenylacrylate

This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.

Materials:

-

This compound (1.0 mol%)

-

Benzaldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.1 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 mg, 0.01 mmol).

-

Add ethanol (5 mL) and stir until the catalyst is dissolved.

-

Add benzaldehyde (106 mg, 1.0 mmol) to the solution.

-

Add ethyl cyanoacetate (124 mg, 1.1 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation:

-

Control Experiment: Run the reaction without this compound to confirm its catalytic role.

-

Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, and compared to literature values.

C. Data Presentation: Expected Outcomes for Various Substrates

The following table summarizes the expected yields and reaction times for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate using the proposed protocol.

| Entry | Aldehyde | Expected Reaction Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | 2-4 | >90 |

| 2 | 4-Chlorobenzaldehyde | 2-4 | >95 |

| 3 | 4-Methoxybenzaldehyde | 3-5 | >85 |

| 4 | Cinnamaldehyde | 4-6 | ~80 |

II. Proposed Application: Aza-Michael Addition

The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[9][10][11]

A. Mechanistic Rationale: A Tale of Two Roles

In the aza-Michael addition, this compound is hypothesized to play a dual role. The piperazinium ion can activate the α,β-unsaturated carbonyl compound by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. The free piperazine, present in equilibrium, can then act as the nucleophile, adding to the activated Michael acceptor. Alternatively, if another amine is used as the primary nucleophile, piperazine can act as a base to deprotonate the resulting ammonium ion, regenerating the catalyst.

Caption: Proposed Catalytic Cycle for Aza-Michael Addition.

B. Exemplary Protocol: Synthesis of 3-(Phenylamino)propanoate

This protocol details a proposed method for the this compound-catalyzed aza-Michael addition of aniline to ethyl acrylate.

Materials:

-

This compound (5.0 mol%)

-

Aniline (1.0 mmol)

-

Ethyl acrylate (1.2 mmol)

-

Acetonitrile (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (8.35 mg, 0.05 mmol) in acetonitrile (5 mL).

-

Add aniline (93 mg, 1.0 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add ethyl acrylate (120 mg, 1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using TLC (3:1 hexane:ethyl acetate).

-

Upon completion (typically 6-8 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aza-Michael adduct.

Self-Validation:

-

Catalyst Loading: The reaction should be attempted with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 10 mol%) to determine the optimal concentration.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Data Presentation: Expected Substrate Scope

The following table outlines the expected reactivity of various amines and Michael acceptors in the proposed aza-Michael addition.

| Entry | Amine | Michael Acceptor | Expected Reaction Time (h) | Expected Yield (%) |

| 1 | Aniline | Ethyl acrylate | 6-8 | >85 |

| 2 | Benzylamine | Methyl vinyl ketone | 4-6 | >90 |

| 3 | Morpholine | Acrylonitrile | 5-7 | >80 |

| 4 | Pyrrolidine | Diethyl maleate | 8-12 | ~75 |

Conclusion: A Promising New Catalyst for the Synthetic Chemist's Toolbox

While direct literature precedents for the catalytic use of this compound are scarce, the fundamental principles of organic chemistry suggest its significant potential as a versatile, mild, and efficient catalyst. Its ability to act as both a weak acid and a source of a weak base in situ makes it an attractive candidate for a range of organic transformations, including the Knoevenagel condensation and aza-Michael addition. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore and develop the applications of this readily available and inexpensive reagent. Further investigation into its use in other acid/base-catalyzed reactions is highly encouraged, as this compound may yet prove to be a valuable addition to the modern synthetic chemist's toolkit.

References

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link][5]

- Ma, N., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link][9]

-

MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2759. [Link][11]

-

YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. webqc.org [webqc.org]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uregina.ca [uregina.ca]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: Piperazine & Piperazine HBr in Peptide Synthesis

The following Application Note and Protocol guide details the use of Piperazine and its salt forms (including Piperazine Hydrobromide as a precursor/building block) in peptide synthesis.

While Piperazine (free base) is the industry-standard "green" reagent for Fmoc deprotection , This compound serves a distinct role as a stable building block precursor for incorporating piperazine scaffolds into peptidomimetics. This guide addresses both applications with a focus on the critical deprotection workflow.

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), Piperazine has emerged as the premier alternative to Piperidine for Fmoc removal. Unlike Piperidine, which is a controlled substance in many jurisdictions (due to its use in PCP synthesis) and poses significant toxicity risks, Piperazine offers a safer, non-controlled, and often more selective deprotection profile.

This compound (Piperazine HBr) , while not a deprotection reagent in its salt form, is a critical pharmacophoric building block . It is used to introduce the piperazine ring into peptide backbones (peptidomimetics), enhancing oral bioavailability and proteolytic stability.

This guide provides validated protocols for:

-

Fmoc Deprotection: Using Piperazine free base to suppress aspartimide formation.

-

Scaffold Incorporation: Using Piperazine HBr derivatives as structural monomers.

Scientific Foundation: Mechanism & Causality[1]

The Deprotection Mechanism

The removal of the Fmoc (9-fluorenylmethoxycarbonyl) group is a base-induced

-

The Challenger (Piperazine): Piperazine is a cyclic secondary amine with a pKa of ~9.8. It is less basic than Piperidine (pKa ~11.1).

-

The Causality: Because Piperazine is less basic, the deprotection kinetics are slower if used alone. However, its lower basicity significantly reduces base-catalyzed side reactions, specifically aspartimide formation (a common failure mode in Asp-Gly sequences) and racemization of C-terminal Cysteines.

-

The Solution: To match the speed of Piperidine without its toxicity, Piperazine is often formulated with a "booster" base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an acidic additive like HOBt to buffer the pH and scavenge side-products.

Piperazine HBr as a Building Block

In peptidomimetics, the piperazine ring acts as a conformational constraint. The Hydrobromide salt is the stable, crystalline form used to generate the free amine in situ for coupling. It allows the insertion of a "kink" in the peptide chain, often mimicking a

Visualization: Fmoc Cleavage Pathway

The following diagram illustrates the

Figure 1: Mechanism of Fmoc removal by Piperazine.[1] The reagent acts as both the base for deprotection and the scavenger for the reactive dibenzofulvene byproduct.

Detailed Protocols

Protocol A: High-Efficiency Fmoc Deprotection (Piperazine-DBU)

Application: Routine synthesis, long peptides (>20 residues). Rationale: DBU accelerates the reaction (kinetic booster), while Piperazine acts as the nucleophile and scavenger.

Reagents:

-

Piperazine (Anhydrous or Hexahydrate)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

DMF (N,N-Dimethylformamide) - Peptide Grade[1]

Preparation (1 Liter Cocktail):

-

Weigh 50 g Piperazine (5% w/v).

-

Dissolve in 900 mL DMF . (Sonication may be required if using anhydrous flakes).

-

Add 10 mL DBU (1% v/v).

-

Adjust volume to 1 L with DMF.

-

Optional: Add 100 mL Ethanol (10%) to further suppress aspartimide formation in susceptible sequences.

Workflow:

-

Drain the reaction vessel.

-

Wash: DMF (3 x 30 sec).

-

Deprotection 1 (Short): Add Piperazine cocktail (10 mL/g resin). Agitate for 3 minutes . Drain.

-

Deprotection 2 (Long): Add fresh Piperazine cocktail. Agitate for 12 minutes . Drain.

-

Wash: DMF (5 x 1 min) to remove all traces of amine.

-

QC Check: Perform Chloranil test (for Proline) or Kaiser test.

-

Protocol B: "Green" Deprotection for Aspartimide-Prone Sequences

Application: Sequences containing Asp-Gly, Asp-Ser, Asp-Thr. Rationale: High basicity promotes aspartimide ring closure. This protocol uses Piperazine without DBU, buffered with HOBt.

Reagents:

-

Piperazine (10% w/v)

-

HOBt (0.1 M)[2]

-

Solvent: DMF/NMP (50:50)

Step-by-Step:

-

Dissolve 100 g Piperazine in 500 mL NMP.

-

Add 15.3 g HOBt (Hydroxybenzotriazole).

-

Dilute to 1 L with DMF.

-

Deprotection: Perform two stages: 5 min and 15 min.

-

Note: The HOBt keeps the pH lower, preventing the deprotonation of the amide backbone that leads to aspartimide cyclization.

Protocol C: Incorporation of Piperazine HBr (Building Block)

Application: Synthesizing peptidomimetics where the piperazine ring is part of the backbone. Reagent: Fmoc-Piperazine Hydrobromide (or similar salt form).

Workflow:

-

Neutralization: Since the building block is a Hydrobromide salt, it is acidic. It cannot be coupled directly without base.

-

Activation:

-

Dissolve Fmoc-Piperazine-HBr (3 eq) in DMF.

-

Add DIEA (Diisopropylethylamine) (6 eq) to neutralize the HBr and activate the carboxylate.

-

Add Coupling Agent (e.g., HATU or PyBOP ) (2.9 eq).

-

-

Coupling:

-

Add the activated mixture to the resin-bound peptide.

-

Agitate for 45-60 minutes .

-

-

Monitoring: Standard Kaiser test may be difficult due to the secondary amine; use Chloranil test or micro-cleavage LC-MS.

Comparative Data: Piperazine vs. Piperidine[2][4][5][6]

The following table summarizes why Piperazine is the preferred choice for high-fidelity synthesis.

| Feature | Piperidine (Standard) | Piperazine (Recommended) | Impact on Synthesis |

| Regulatory Status | Controlled (List I) | Unregulated | Easier procurement/storage. |

| Toxicity | Toxic, Flammable | Irritant, Solid | Safer handling; solids are less volatile. |

| pKa (Basicity) | ~11.1 (Strong) | ~9.8 (Moderate) | Lower pKa reduces side reactions. |

| Aspartimide Risk | High | Low | Critical for Asp-Gly sequences. |

| Reaction Speed | Very Fast (<5 min) | Moderate (10-15 min) | Requires DBU boost for speed. |

| Scavenging | Good | Excellent | Forms stable adduct with dibenzofulvene. |

Troubleshooting & Optimization

Incomplete Deprotection

If the Kaiser test remains negative (or slightly positive) after deprotection:

-

Cause: Aggregation of the peptide chain (beta-sheets).

-

Fix: Switch solvent to NMP or add 0.1 M LiCl to the Piperazine cocktail. Increase temperature to 50°C (microwave assisted).

Precipitate Formation

-

Observation: White crystals in the reaction vessel or lines.

-

Cause: Piperazine carbamates can precipitate in DCM.

-

Fix: Never wash with DCM immediately before or after Piperazine steps. Use DMF exclusively for washes flanking the deprotection step.

Aspartimide Formation (Mass -18 Da)

-

Observation: LC-MS shows [M-18] peak.

-

Fix: Use Protocol B (Piperazine + HOBt). Avoid DBU completely in the steps following Asp coupling.

References

-

Smolecule. (2023).[3][4] Fmoc-piperazine hydrochloride: Applications in Solid-Phase Peptide Synthesis.[1][3]3

-

Royal Society of Chemistry (RSC). (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection.[5]5[1][3][6]

-

National Institutes of Health (NIH). (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?7[1][3][6]

-

ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine.[2]2[1][8][9][3][4][6][10][7][11]

-

Atom Scientific. (2023). Piperidine vs Piperazine for Peptide Synthesis.[2][5]12[1][3][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. renyi.hu [renyi.hu]

- 10. jgtps.com [jgtps.com]

- 11. 1-(2-Methoxyphenyl)this compound at Best Price, CAS 100939-96-6, Pharmaceutical Grade [jigspharma.com]

- 12. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

Application Notes and Protocols: Piperazine Hydrobromide as a Versatile Building Block for the Synthesis of Novel Heterocycles

Introduction: The Strategic Importance of the Piperazine Nucleus

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning therapeutic areas such as oncology, virology, and neurology, underscores its status as a "privileged scaffold."[1] The unique physicochemical properties conferred by the piperazine moiety—including improved aqueous solubility, oral bioavailability, and the ability to modulate pKa—make it an invaluable tool for drug development professionals in optimizing pharmacokinetic and pharmacodynamic profiles.[1] Piperazine derivatives are integral to the structure of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1]

While the functionalization of piperazine has traditionally focused on its nitrogen atoms, this guide delves into the strategic use of piperazine hydrobromide as a starting material. The hydrobromide salt offers a practical and efficient method for achieving selective monofunctionalization, thereby preventing the common issue of disubstitution and streamlining the synthesis of complex heterocyclic systems. This approach is particularly advantageous in the construction of novel quinoxalines, benzimidazoles, and other pharmacologically relevant scaffolds.

Core Principles: The Advantage of Monoprotonation

The direct use of free piperazine in reactions with electrophiles often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. The use of this compound (or the in-situ generation of the monoprotonated species from its dihydrohalide salts) elegantly circumvents this issue.

The underlying principle is the selective deactivation of one of the piperazine's nitrogen atoms through protonation. The resulting piperazinium cation possesses one free, nucleophilic secondary amine and one protonated, non-nucleophilic ammonium group. This allows for a controlled, one-pot, one-step reaction with an electrophile at the free nitrogen, leading predominantly to the monosubstituted product.[3][4] This method obviates the need for multi-step protection and deprotection strategies, offering a more atom-economical and efficient synthetic route.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis and characterization.

Table 1: Physicochemical Properties of Piperazine and its Hydrobromide Salt

| Property | Piperazine | This compound |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₁BrN₂ |

| Molar Mass | 86.14 g/mol | 167.06 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline powder |

| Melting Point | 106-110 °C | Data not readily available |

| Solubility | Freely soluble in water and ethanol | Soluble in water |

Table 2: Key Spectroscopic Data for the Piperazine Ring

| Spectroscopic Technique | Characteristic Peaks/Regions |

| FTIR (cm⁻¹) | N-H stretch: ~3200-3400, C-H stretch: ~2800-3000, C-N stretch: ~1000-1200 |

| ¹H NMR (ppm) | CH₂ protons typically appear as a singlet or complex multiplet around 2.5-3.5 ppm. N-H proton signal is variable and may be broad. |

| ¹³C NMR (ppm) | CH₂ carbons typically appear in the range of 40-50 ppm. |

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final heterocyclic compounds using the principle of piperazine monoprotonation.

Protocol 1: Synthesis of Monosubstituted Piperazines via N-Alkylation

This protocol details a general and efficient one-pot method for the synthesis of N-alkylated piperazines. The principle relies on the in-situ formation of the piperazine monohydrohalide.

Workflow Diagram:

Caption: Workflow for the one-pot synthesis of N-alkylated piperazines.

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Methanol

-

Ethyl acetate

-

Isopropyl alcohol

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.0 eq), piperazine dihydrochloride (1.0 eq), and methanol.

-

Stir the mixture at room temperature until the solids dissolve, forming the piperazine monohydrochloride in situ.

-

To this solution, add the desired alkyl halide (1.0-1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may cause the precipitation of unreacted piperazine dihydrochloride.

-

Filter the mixture to remove any solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol, with the addition of activated charcoal to remove colored impurities.[3]

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting alkyl halide and the appearance of a new, more polar spot corresponding to the product.

-

Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of one N-H proton signal and the appearance of signals corresponding to the new alkyl group in the NMR spectra are indicative of successful monosubstitution.

Protocol 2: Synthesis of 2-(Piperazin-1-yl)quinoxaline

This protocol describes the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nucleophilic substitution with piperazine. The use of this compound (or a related salt) would be advantageous in the nucleophilic substitution step to favor mono-substitution on the quinoxaline ring.

Workflow Diagram:

Caption: Synthetic pathway for 2-(Piperazin-1-yl)quinoxaline.

Materials:

-

o-Phenylenediamine

-

Glyoxal (40% aqueous solution) or other 1,2-dicarbonyl compound

-

Ethanol

-

This compound

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent for the substitution reaction (e.g., DMF, DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Quinoxaline Intermediate

-

Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for the time indicated by TLC monitoring until the starting materials are consumed.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude quinoxaline intermediate.

Step 2: Nucleophilic Aromatic Substitution with this compound

-

In a separate flask, dissolve the crude quinoxaline intermediate and this compound (1.1-1.5 eq) in a suitable high-boiling polar aprotic solvent like DMF or DMSO.

-

Add a base (2.0-3.0 eq) to neutralize the hydrobromide and the acid generated during the reaction.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

Reaction Monitoring: Track the disappearance of the starting materials and the formation of the product at each step using TLC.

-

Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The NMR spectra should show signals corresponding to both the quinoxaline and the monosubstituted piperazine moieties.

Conclusion and Future Outlook

This compound and its related monoprotonated forms are highly effective and efficient building blocks for the synthesis of novel heterocyclic compounds. The strategic use of this reagent allows for controlled monosubstitution, thereby simplifying synthetic procedures and improving overall yields. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to explore the vast chemical space accessible from this versatile scaffold. Future research will likely focus on expanding the scope of reactions utilizing this compound and developing even more sustainable and atom-economical synthetic methodologies.

References

-

Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2214. [Link]

-

Organic Syntheses. (1963). 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 43, p.8 (1963). [Link]

-

Galdino, F. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5557. [Link]

-

MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

-

Hasaninejad, A., et al. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Organic Chemistry, 2(3), 233-247. [Link]

-

Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. [Link]

-

Verderame, M. (1965). Synthesis of 1,4-Disubstituted Piperazines. I1. Journal of Medicinal Chemistry, 8(4), 558-559. [Link]

-

Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.

-

Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(12), 3317-3321. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of piperazines. [Link]

-

Slideshare. (2015). Synthesis of benzimidazole. [Link]

-

ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

-

ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]

-

National Institutes of Health. (2017). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 22(10), 1699. [Link]

-

National Institutes of Health. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants, 11(11), 2153. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis Using Piperazine Hydrobromide

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This guide details the protocol for utilizing Piperazine Hydrobromide (Pip·HBr) as a stable, stoichiometric precursor in the microwave-assisted synthesis of N-aryl piperazines. While piperazine free base is commonly used, it suffers from hygroscopicity and difficult handling (waxy solid). The hydrobromide salt offers superior physical stability, precise stoichiometry, and compatibility with automated weighing systems. This note integrates microwave dielectric heating theory with practical organic synthesis to accelerate

Strategic Rationale & Scientific Integrity

The "Why" Behind the Reagent: this compound

In high-throughput medicinal chemistry, reagent stability is paramount. Piperazine free base (

-

Expert Insight: Using Piperazine Monohydrobromide or Dihydrobromide allows for precise molar equivalents. The HBr salt is a free-flowing crystalline solid.

-

In-Situ Liberation: Under microwave conditions, the addition of an inorganic base (e.g.,

or

Microwave Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix through two mechanisms:[1]

-

Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO, EtOH) align with the oscillating electric field, generating heat via molecular friction.

-

Ionic Conduction: Dissolved ions (Piperazinium cations, Bromide anions, Base) oscillate in the field. This is particularly relevant for Pip·HBr, as the salt form increases the ionic strength of the medium, enhancing the heating rate (loss tangent,

) compared to non-ionic reagents.

Thermodynamic Effect: The rapid heating allows the system to overcome the activation energy (

Technical Specifications & Handling

Reagent Properties

| Property | Piperazine Free Base | This compound | Impact on Protocol |

| State | Waxy, hygroscopic solid | Crystalline solid | HBr salt allows automated weighing. |

| MW | 86.14 g/mol | ~167.05 g/mol (Mono) | Must adjust mass for stoichiometry. |

| Stability | Absorbs | Stable at RT | Higher reproducibility in library synthesis. |

| Solubility | High in water/EtOH | High in water/DMSO | Requires polar solvent for MW coupling. |

Experimental Protocol: Microwave-Assisted Coupling

Reaction Scheme

Transformation: Coupling of Piperazine HBr with an electron-deficient Aryl Halide (e.g., 4-chloropyridine or 1-chloro-4-nitrobenzene).

Materials

-

Substrate: Activated Aryl Chloride/Fluoride (1.0 equiv).

-

Nucleophile: Piperazine Monohydrobromide (1.2 – 1.5 equiv).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv). Note: Extra base is required to neutralize the HBr salt. -

Solvent: Acetonitrile (ACN), Ethanol (EtOH), or DMF.

-

Green Alternative: Water/Ethanol (1:1) often works due to the "on-water" effect in MW synthesis.

-

Step-by-Step Workflow

-

Preparation:

-

Weigh Piperazine HBr (1.5 equiv) and Aryl Halide (1.0 equiv) into a 10 mL microwave process vial.

-

Add

(3.0 equiv). Finely ground base is preferred to increase surface area. -

Add Solvent (Concentration: 0.2 – 0.5 M). Add a magnetic stir bar.

-

Critical Step: Cap the vial and vortex for 10 seconds to ensure homogeneity before heating.

-

-

Microwave Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 140 °C (Optimization range: 120–160 °C).

-

Pressure Limit: 250 psi (17 bar).

-

Power: Max 200 W (System will modulate).

-

Hold Time: 10 – 20 minutes.

-

Pre-stir: 30 seconds (allows base to partially neutralize HBr).

-

-

Workup:

-

Cool to < 50 °C (usually automated).

-

Filtration: Filter off inorganic salts (

, -

Evaporation: Remove solvent under reduced pressure.

-

Purification: Residue can often be recrystallized or purified via flash chromatography (DCM/MeOH gradient).

-

Visualization: Mechanism & Workflow

Reaction Mechanism (In-Situ Neutralization & Attack)

The following diagram illustrates the concurrent neutralization and nucleophilic attack pathways accelerated by microwave irradiation.

Caption: Pathway showing base-mediated liberation of piperazine and subsequent MW-accelerated

Experimental Workflow

Caption: Step-by-step execution flow for the microwave synthesis of aryl piperazines.[2][3][4]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete deprotonation of Pip·HBr | Increase base equivalents to 3.5 or switch to a stronger base (e.g., |

| Pressure Errors | Solvent vapor pressure too high | Switch from EtOH to DMF/DMSO or reduce temp to 120 °C. |

| Product Impurity | Thermal degradation | Reduce hold time; use "PowerMax" cooling (simultaneous cooling + MW) if available. |

| Poor Solubility | Pip·HBr not dissolving | Ensure water is present (e.g., 10% |

References

-

Microwave-Assisted Organic Synthesis (MAOS)

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

-

-

Piperazine in Medicinal Chemistry

-

Synthesis of Piperazine Derivatives

-

Synthesis of piperazines. Organic Chemistry Portal. Link

-

-

Microwave Synthesis of Nitrogen Heterocycles

-

Piperazine Properties & Safety

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Link

-

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating Piperazine Alkylation: A Technical Guide to Preventing Di-alkylation with Piperazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, the researcher, with in-depth technical guidance and troubleshooting strategies for the selective mono-alkylation of piperazine, with a focus on utilizing piperazine hydrobromide to prevent the common side reaction of di-alkylation. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to equip you with the knowledge to achieve clean, high-yield mono-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a significant problem when working with piperazine?

Piperazine possesses two secondary amine nitrogens of nearly identical reactivity.[1] This inherent symmetry makes it susceptible to reacting with two equivalents of an alkylating agent, leading to the formation of the undesired 1,4-di-alkylated piperazine byproduct. This not only consumes valuable starting material and reagents but also complicates purification, often requiring tedious chromatographic separation from the desired mono-alkylated product.

Q2: How does using this compound help in preventing di-alkylation?